molecular formula C7H8F2O3 B3000959 7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carboxylic acid CAS No. 1955548-76-1

7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carboxylic acid

Cat. No. B3000959
CAS RN: 1955548-76-1
M. Wt: 178.135
InChI Key: UDPRWNCDCYXBRH-UHFFFAOYSA-N
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Description

The compound 7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carboxylic acid is a structurally complex bicyclic molecule. While the provided papers do not directly discuss this exact compound, they do provide insights into the chemistry of related bicyclic systems, which can be useful for understanding the synthesis, molecular structure, reactivity, and properties of the compound .

Synthesis Analysis

The synthesis of related bicyclic compounds often involves key intermediates and strategic functional group transformations. For instance, the synthesis of 7-substituted 2-azabicyclo[2.2.1]heptanes as described in one study involves nucleophilic substitution facilitated by neighboring group participation, which could be relevant for the synthesis of the difluoro compound . Another study details the synthesis of a non-chiral, rigid 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, which is achieved through a six-step process starting from a dibrominated precursor . These methods may offer insights into potential synthetic routes for the difluoro compound.

Molecular Structure Analysis

The molecular structure of bicyclic compounds is often characterized by NMR and MS techniques, as seen in the synthesis of 7-oxabicyclo[2.2.1]heptane derivatives with anti-HIV activity . The crystal structure of related compounds, such as the racemic 7-oxabicyclo[2.2.1]heptane-5-exo-iodo-6-endo-hydroxy-2-endo-carboxylic acid-γ-lactone, provides information on the stereochemistry and conformation of the bicyclic framework . These studies suggest that detailed structural analysis of the difluoro compound would likely involve similar techniques.

Chemical Reactions Analysis

The reactivity of bicyclic compounds can vary significantly depending on the substituents and the reaction conditions. For example, 7-oxabicyclo[2.2.1]heptadiene derivatives exhibit different reactivities towards Brønsted acids, leading to various products including phenols and fulvenes . This indicates that the difluoro compound may also have unique reactivity patterns that could be explored under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds are influenced by their molecular structure. The cocrystal of rac-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid and 2-aminobenzothiazole demonstrates how intermolecular interactions, such as hydrogen bonding and π-π interactions, can affect the solid-state properties . Similarly, the enantioselective synthesis of a 7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid reveals the importance of stereochemistry in determining the compound's properties and potential as a pharmaceutical precursor . These findings could be relevant when examining the properties of the difluoro compound.

Scientific Research Applications

Synthesis and Chemical Properties

Enantioselective Synthesis

Role in Organocatalytic Reactions

Application in Total Synthesis of Anticapsin

Use in Synthesis of Unnatural Amino Acids

Development of Non-Chiral Analogues

Crystal Structure Analysis

Safety And Hazards

The safety information for 7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carboxylic acid indicates that it has a GHS07 pictogram, with a signal word of "Warning" . For more detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

7,7-difluoro-2-oxabicyclo[4.1.0]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O3/c8-7(9)4-2-1-3-12-6(4,7)5(10)11/h4H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPRWNCDCYXBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2(F)F)(OC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carboxylic acid

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